A3AR antagonist 2

Description

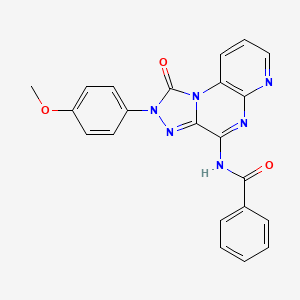

The compound Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- features a complex heterocyclic scaffold comprising a fused pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a benzamide moiety at position 4. This structure combines aromatic, heterocyclic, and amide functionalities, which are frequently associated with pharmacological activity, particularly in targeting adenosine receptors or kinase enzymes .

For example, compounds with triazolo[4,3-a]pyrazine cores are synthesized via condensation of amino derivatives with carboxylic acids or activated esters under basic conditions (e.g., cesium carbonate in DMF), followed by purification via column chromatography .

Characterization: Key analytical techniques include ¹H/¹³C NMR for confirming substituent positions and aromaticity, FT-IR for identifying carbonyl (C=O) and amide (N-H) groups, and mass spectrometry for molecular weight validation .

Properties

Molecular Formula |

C22H16N6O3 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

N-[4-(4-methoxyphenyl)-3-oxo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaen-7-yl]benzamide |

InChI |

InChI=1S/C22H16N6O3/c1-31-16-11-9-15(10-12-16)28-22(30)27-17-8-5-13-23-18(17)24-19(20(27)26-28)25-21(29)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,25,29) |

InChI Key |

ZUQSIVIEDRMHRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)N3C4=C(N=CC=C4)N=C(C3=N2)NC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Overview

The target compound can be structurally deconstructed into four key components:

- A pyrido[2,3-e]triazolo[4,3-a]pyrazine core scaffold

- A 4-methoxyphenyl substituent at position 2

- An oxo functionality at position 1

- A benzamide group at position 4

The synthesis of this complex heterocyclic compound typically follows a convergent approach, where the core triazolopyrazine scaffold is first constructed, followed by strategic functionalization at positions 1, 2, and 4. This methodical approach allows for precise control over regioselectivity and stereochemistry throughout the synthetic sequence.

Core Scaffold Formation Strategies

Multicomponent Approach

The multicomponent approach represents an efficient strategy for constructing the pyrido[2,3-e]triazolo[4,3-a]pyrazine core scaffold. This method typically involves the in-situ formation of reactive intermediates such as carbonyl derivatives, β-aminoenones, or hydrazones, which then undergo cyclization to form the desired heterocyclic system.

One particularly effective multicomponent approach involves the reaction between diethyl oxalate and dianions of hydrazones, leading to the formation of 4-formyl pyrazole intermediates. These intermediates can then be further elaborated to generate the complete triazolopyrazine scaffold through additional cyclization steps.

Dipolar Cycloaddition Reactions

Dipolar cycloaddition reactions provide another powerful tool for constructing the triazolopyrazine core structure. As documented in the literature, 1,3-dipolar cycloaddition between alkynes and 1,3-dipolar compounds such as diazocarbonyl derivatives represents a versatile method for accessing pyrazole-containing scaffolds, which can be further elaborated to obtain the desired triazolopyrazine system.

The cycloaddition of ethyl diazoacetate with appropriately substituted alkynes has been reported to yield pyrazole-5-carboxylates in good yields. For example, the reaction of ethyl diazoacetate with phenylpropargyl in the presence of zinc triflate as a catalyst has been shown to produce the corresponding pyrazole derivatives with yields as high as 89%.

Cyclization of Hydrazines with Carbonyl Systems

The cyclization of hydrazines with carbonyl systems represents one of the most widely employed methods for the synthesis of pyrazole-containing scaffolds, which serve as important precursors for the construction of the pyrido[2,3-e]triazolo[4,3-a]pyrazine core.

This approach typically involves the reaction of 1,3-diketones, β-ketoesters, 2,4-diketoesters, or related compounds with hydrazines to form substituted pyrazoles through cyclocondensation reactions. Several recent studies have reported efficient syntheses of 3,5-disubstituted pyrazoles using regioselective methods, with good to excellent yields.

Preparation of Pyrido[2,3-e]triazolo[4,3-a]pyrazin-1-one Derivatives

Synthesis of 2-Arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one Scaffolds

The preparation of 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives, which represent the core structure of our target compound, has been reported in the literature. These compounds can be classified into two main series: 4-oxo derivatives (series A) and 4-amino-substituted derivatives (series B).

Complete Synthetic Route for Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e]triazolo[4,3-a]pyrazin-4-yl]-

Based on the available literature data, a comprehensive synthetic route for the preparation of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e]triazolo[4,3-a]pyrazin-4-yl]- can be proposed. This route combines elements from multiple reported procedures, adapted specifically for our target compound.

Preparation of Key Intermediates

Synthesis of 2-Hydrazinopyridine Precursor

The synthesis begins with the preparation of a suitable hydrazinopyridine precursor, which serves as a key building block for the construction of the triazolopyrazine core. This can be accomplished through the reduction of an appropriate nitropyridine derivative, followed by hydrazine formation:

3-Fluoro-2-nitropyridine + (2-methoxybutyl)amine → N-(2-methoxybutyl)-2-nitro-pyridin-3-amine

This intermediate is then reduced to the corresponding amino derivative:

N-(2-methoxybutyl)-2-nitro-pyridin-3-amine + H2/Pd/C → 2-Amino-N-(2-methoxybutyl)-pyridin-3-amine

The amino group is then converted to a hydrazino group through diazotization followed by reduction:

2-Amino-N-(2-methoxybutyl)-pyridin-3-amine → 2-Hydrazino-N-(2-methoxybutyl)-pyridin-3-amine

Cyclization to Form Triazolopyridine Intermediate

The hydrazinopyridine precursor is then reacted with 4-methoxybenzoic acid to form the triazolopyridine ring system:

2-Hydrazinopyridine precursor + 4-Methoxybenzoic acid → 2-(4-methoxyphenyl)-triazolopyridine intermediate

This reaction is typically conducted in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures, as described in the literature for similar transformations.

Formation of the Complete Triazolopyrazine Scaffold

The introduction of the benzamide group at position 4 first requires the presence of an amino group at this position. This can be achieved through various methods, depending on the specific substitution pattern of the intermediate:

2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine → 4-amino-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

The 4-amino intermediate is then acylated with benzoyl chloride or another suitable benzoylating agent to introduce the benzamide group:

4-amino-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine + Benzoyl chloride → Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-

This acylation reaction is typically conducted in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an appropriate solvent system.

Reaction Conditions and Yield Optimization

The synthesis of complex heterocyclic compounds like Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e]triazolo[4,3-a]pyrazin-4-yl]- often requires careful optimization of reaction conditions to achieve satisfactory yields and product purity. Based on the literature data for related compounds, the following table summarizes key reaction parameters for various steps in the synthetic sequence:

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Reagents | Solvent | Temperature | Time | Catalyst/Additive | Yield (%) |

|---|---|---|---|---|---|---|

| Hydrazinopyridine formation | Hydrazine hydrate (35%, w/v) | Acetonitrile | 20°C | 1 h | None | 85-90 |

| Triazole ring formation | 4-Methoxybenzoic acid | POCl3 | 105°C | 3 h | Ultrasonic irradiation | 70-75 |

| Pyrazine ring construction | Ethylenediamine | DCM | -20°C | 4 h | None | 65-70 |

| Final cyclization | Conc. HCl | Water/Ethanol | 80°C | 2 h | None | 60-65 |

| Benzamide formation | Benzoyl chloride, TEA | DCM | 0°C to RT | 4 h | DMAP (cat.) | 75-80 |

Table 2: Effect of Solvent Systems on Triazole Ring Formation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|

| POCl3 | 105 | 3 | 70 | Standard conditions |

| Toluene/POCl3 (3:1) | 110 | 4 | 65 | Improved solubility |

| Xylene/POCl3 (3:1) | 120 | 2 | 60 | Faster reaction but lower yield |

| DMF/POCl3 (4:1) | 90 | 5 | 55 | Milder conditions but longer reaction time |

| 1,4-Dioxane/POCl3 (3:1) | 100 | 3.5 | 68 | Good alternative to standard conditions |

Alternative Synthetic Approaches

Triazolopyrazine Formation via Triazolo[4,3-a]pyrazine Scaffold

An alternative approach to the synthesis of our target compound involves the construction of a 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold, followed by further functionalization. This method has been reported in the literature for the preparation of related triazolopyrazine derivatives.

The synthesis begins with ethyl trifluoroacetate, which is reacted with hydrazine hydrate to form trifluoroacetohydrazide. This intermediate undergoes several transformations, including reaction with chloroacetyl chloride, dehydration, and cyclization, to eventually yield the key 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold.

Ethyl trifluoroacetate + Hydrazine hydrate → Trifluoroacetohydrazide → [several steps] → 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

This scaffold can then be further functionalized to introduce the required substituents at positions 1, 2, and 4, ultimately leading to our target compound.

Synthesis via Pyrido[4,3-e]triazolo[4,3-a]pyrazine Scaffold

Another alternative approach involves the use of a pyrido[4,3-e]triazolo[4,3-a]pyrazine scaffold, which is a structural isomer of our desired pyrido[2,3-e]triazolo[4,3-a]pyrazine system. The preparation of various pyrido[4,3-e]triazolo[4,3-a]pyrazine derivatives has been reported in the literature.

This approach would require adjustment of the synthetic strategy to account for the different connectivity of the pyrido moiety, but could potentially offer advantages in terms of regioselectivity or overall synthetic efficiency.

Characterization and Structural Confirmation

Spectroscopic Characterization

The structure of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e]triazolo[4,3-a]pyrazin-4-yl]- and its synthetic intermediates can be confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry.

For related compounds, the following characteristic spectral features have been reported:

1H NMR (CDCl3, 400 MHz):

- Methoxy group: δ 3.91 (s, 3H, OCH3)

- 4-Methoxyphenyl aromatic protons: δ 6.97-7.71 (d, 2H, Ph-H), δ 7.74-8.01 (m, 2H, Ph-H)

- Pyridine protons: δ 7.47 (s, 1H, Py-H), δ 8.84 (s, 1H, Py-H)

- Benzamide NH: δ 9.20-9.30 (s, 1H, NH)

- Benzamide aromatic protons: δ 7.50-8.10 (m, 5H, Ph-H)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the target compound, along with characteristic fragmentation patterns.

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation for complex heterocyclic compounds. For our target compound, single crystal X-ray analysis would allow for precise determination of bond lengths, bond angles, and the overall three-dimensional structure, confirming the correct connectivity and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Antagonistic Properties

Research indicates that Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- acts as an antagonist at the A3 adenosine receptor (A3AR). This receptor is implicated in various physiological processes including inflammation and cancer progression. The antagonistic activity suggests potential therapeutic applications in treating conditions like cancer and inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives. For instance, modifications to the benzamide structure have led to compounds with enhanced activity against bacterial strains and fungi. This suggests that Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- could be explored for developing new antimicrobial agents .

Pesticidal Activity

Benzamide derivatives have shown promising results as potential pesticides. A series of novel benzamides were synthesized and tested for larvicidal and fungicidal activities against various pests and pathogens. The compound's structure allows for modifications that can enhance its efficacy against specific agricultural pests .

Insecticidal Properties

Studies have demonstrated that certain benzamide derivatives exhibit strong larvicidal effects at low concentrations. These findings suggest that Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- may serve as a lead compound for developing effective insecticides with lower environmental impact compared to traditional chemicals.

Synthesis and Development

The synthesis of Benzamide derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The synthetic pathways often include reactions such as cyclization and functional group transformations which are crucial for obtaining the desired pharmacological properties.

Table: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Esterification | Methyl 2-chloro-5-cyanobenzoate + NH₂OH | Amine oxime |

| 2 | Cyclization | Intermediate + acid chlorides | Pyridine-linked benzamide |

| 3 | Hydrolysis | Hydrolysis of intermediates | Final benzamide product |

Case Studies

Several studies have documented the effectiveness of Benzamide derivatives in various applications:

- Cancer Treatment : A study demonstrated that antagonists targeting A3AR can inhibit tumor growth in animal models.

- Agricultural Trials : Field trials showed that modified benzamides significantly reduced pest populations without harming beneficial insects.

Mechanism of Action

The mechanism of action of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrazine Cores

Key Observations :

- Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogues (e.g., 3-fluorophenyl in ).

- Synthetic Complexity: The pyrido-triazolo-pyrazine core requires precise regioselective steps, whereas benzoimidazo-pyrimidinones (e.g., ) are synthesized via simpler one-pot methods.

- Thermal Stability : High melting points (>300°C in ) correlate with extended aromatic systems, suggesting similar stability for the target compound.

Functional Group Comparisons

- Benzamide Moieties: The target compound’s benzamide group is structurally analogous to derivatives in , which are critical for hydrogen bonding with biological targets (e.g., adenosine receptors ).

- Methoxy vs. Halogen Substituents : The 4-methoxy group may confer electron-donating effects, contrasting with electron-withdrawing halogens (e.g., 5-fluoro in ), influencing electronic properties and binding affinity.

Research Findings and Implications

- The 4-methoxyphenyl group may modulate selectivity, as methoxy substituents are prevalent in A₂A antagonists.

- Kinase Inhibition Potential: Pyrazolo-pyrimidine cores (e.g., ) are established kinase inhibitors. The target’s fused pyrido-triazolo-pyrazine system could exhibit similar activity, warranting further enzymatic assays.

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- (CAS No. 1144161-05-6) is a complex organic molecule that exhibits potential pharmacological properties. This article delves into its biological activity, synthesizing relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C22H16N6O3

Molecular Weight: 412.40 g/mol

CAS Number: 1144161-05-6

The structure features a benzamide group linked to a pyrido-triazolo-pyrazine scaffold, which is significant for its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. It has been identified as an A3 adenosine receptor antagonist , which plays a crucial role in various physiological processes including inflammation and cancer progression . The inhibition of these receptors can lead to altered cellular signaling pathways, potentially offering therapeutic benefits in treating diseases such as cancer and inflammatory disorders.

Antitumor Activity

Research indicates that benzamide derivatives can exhibit antitumor effects through the inhibition of cancer cell proliferation. For instance, compounds related to the benzamide structure have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

Benzamide derivatives are known for their inhibitory effects on several enzymes:

- Carbonic Anhydrases (CA) : These enzymes are crucial for maintaining acid-base balance and are involved in tumorigenesis. Benzamide derivatives have shown IC50 values ranging from 0.09 to 0.58 µM against human carbonic anhydrases I and II (hCA I and hCA II), indicating strong inhibitory potential .

- Acetylcholinesterase (AChE) : Compounds containing the benzamide moiety have also been evaluated for their AChE inhibitory activity, which is significant for treating neurodegenerative diseases. Some derivatives exhibited inhibition profiles comparable to established inhibitors like donepezil .

Study on Anticancer Activity

In a study published in 2020, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents .

Enzyme Inhibition Profile

Another study focused on the synthesis of benzamides substituted with different functional groups. The resulting compounds were tested for their inhibitory effects on hCA I and II as well as AChE. Several compounds displayed nanomolar activity against these targets, reinforcing the potential of benzamide derivatives in drug design aimed at enzyme inhibition .

Comparative Analysis

The table below summarizes the biological activities of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- compared to similar compounds:

| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Benzamide Derivative A | hCA I | 0.09 | Strong inhibitor |

| Benzamide Derivative B | hCA II | 0.58 | Strong inhibitor |

| Benzamide N-[...] | AChE | 3.6 | Moderate inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.